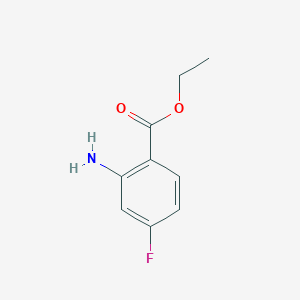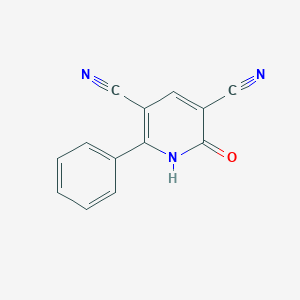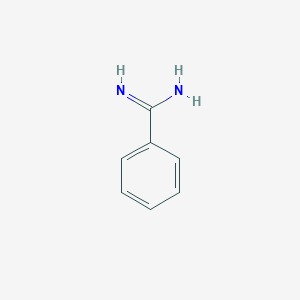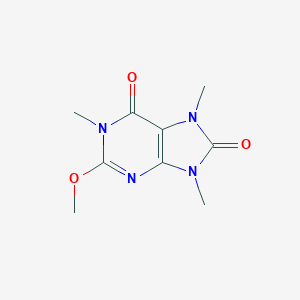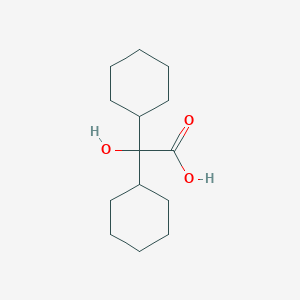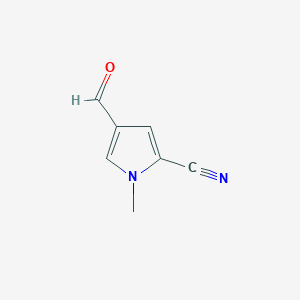
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
Scientific Research Applications
YVAD-CHO (trifluoroacetate salt) is widely used in scientific research due to its ability to inhibit caspase-1 activity. It is used in studies related to apoptosis, inflammation, and immune response. In cell biology, it is used to prevent apoptosis induced by various stimuli, such as ceramide or irinotecan. In neuroscience, it is used to study the role of caspase-1 in neuroinflammation and neurodegenerative diseases .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YVAD-CHO (trifluoroacetate salt) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for YVAD-CHO is L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide. The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid .
Industrial Production Methods: Industrial production of YVAD-CHO (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography to ensure a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: YVAD-CHO (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature.
Common Reagents and Conditions: The synthesis of YVAD-CHO involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are carried out under mild conditions to prevent degradation of the peptide .
Major Products Formed: The major product formed from the synthesis of YVAD-CHO is the peptide itself, with trifluoroacetate as the counterion. No significant by-products are formed due to the high specificity of the peptide synthesis process .
Mechanism of Action
YVAD-CHO (trifluoroacetate salt) exerts its effects by binding to the active site of caspase-1, thereby inhibiting its proteolytic activity. Caspase-1 is responsible for the cleavage of pro-interleukin-1β to its active form, interleukin-1β, which is a key mediator of inflammation. By inhibiting caspase-1, YVAD-CHO reduces the production of interleukin-1β and subsequent inflammatory responses .
Comparison with Similar Compounds
Similar Compounds:
- Ac-YVAD-CHO: An acetylated form of YVAD-CHO with similar inhibitory activity against caspase-1.
- Ac-DEVD-CHO: A selective inhibitor of caspase-3, used in studies related to apoptosis .
Uniqueness: YVAD-CHO (trifluoroacetate salt) is unique due to its high specificity for caspase-1 and its ability to inhibit apoptosis and inflammation without affecting other caspases. This specificity makes it a valuable tool in research focused on caspase-1-mediated processes .
Properties
IUPAC Name |
4-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGDZPSMMRNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259965 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119580-81-3 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

